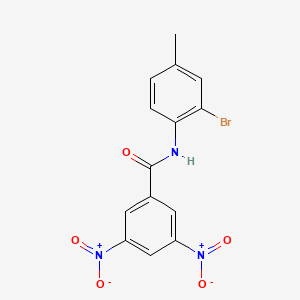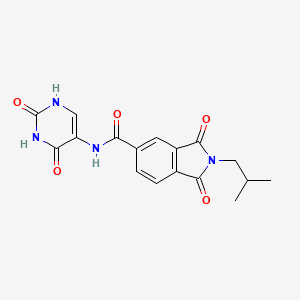![molecular formula C22H32N2O2 B6082195 1-{4-oxo-4-[3-(2-phenylethyl)-1-piperidinyl]butyl}-2-piperidinone](/img/structure/B6082195.png)
1-{4-oxo-4-[3-(2-phenylethyl)-1-piperidinyl]butyl}-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-oxo-4-[3-(2-phenylethyl)-1-piperidinyl]butyl}-2-piperidinone, also known as OPB-9195, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the class of piperidinone derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of 1-{4-oxo-4-[3-(2-phenylethyl)-1-piperidinyl]butyl}-2-piperidinone is not fully understood, but it is believed to act through the modulation of various signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Furthermore, this compound has been found to modulate the activity of various ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, thereby exhibiting potent anti-inflammatory properties. Additionally, this compound has been found to reduce pain perception and exhibit analgesic properties. Moreover, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential use as an anticancer agent. Furthermore, this compound has been found to exhibit neuroprotective effects, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1-{4-oxo-4-[3-(2-phenylethyl)-1-piperidinyl]butyl}-2-piperidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized, making it readily available for research purposes. Moreover, this compound has been extensively studied and its mechanism of action is well understood, making it a useful tool for studying various signaling pathways. However, this compound also has certain limitations. It has been found to exhibit low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-{4-oxo-4-[3-(2-phenylethyl)-1-piperidinyl]butyl}-2-piperidinone. One potential direction is the further investigation of its anti-inflammatory and analgesic properties, with the aim of developing new therapies for chronic pain and inflammation. Additionally, the potential use of this compound as an anticancer agent warrants further investigation, with the aim of developing new cancer therapies. Moreover, the neuroprotective effects of this compound suggest its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Furthermore, the modulation of ion channels by this compound suggests its potential use in the treatment of various neurological disorders.
合成法
1-{4-oxo-4-[3-(2-phenylethyl)-1-piperidinyl]butyl}-2-piperidinone can be synthesized through a multi-step process involving the reaction of 1,4-dibromobutane with 3-(2-phenylethyl)-1-piperidinol, followed by cyclization with sodium hydride and 1-chlorocarbonyl-4-piperidone. The resulting compound is then subjected to reductive amination with sodium cyanoborohydride to yield this compound.
科学的研究の応用
1-{4-oxo-4-[3-(2-phenylethyl)-1-piperidinyl]butyl}-2-piperidinone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Moreover, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential use as an anticancer agent. Additionally, this compound has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[4-oxo-4-[3-(2-phenylethyl)piperidin-1-yl]butyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c25-21-11-4-5-15-23(21)16-7-12-22(26)24-17-6-10-20(18-24)14-13-19-8-2-1-3-9-19/h1-3,8-9,20H,4-7,10-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFLMILMJPLQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCCC(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6082112.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-5-yl]-8-cyclopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6082114.png)
![4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6082122.png)
![4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6082145.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide](/img/structure/B6082158.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6082160.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6082171.png)

![12-[4-(diethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6082190.png)


![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6082220.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6082226.png)
![3-methoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6082231.png)